molecular formula C8H6N4S B13196285 7-Hydrazinylthieno[2,3-c]pyridine-4-carbonitrile

7-Hydrazinylthieno[2,3-c]pyridine-4-carbonitrile

Cat. No.: B13196285
M. Wt: 190.23 g/mol
InChI Key: ARQRGNMCLZUJPO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydrazinylthieno[2,3-c]pyridine-4-carbonitrile typically involves the reaction of thieno[2,3-c]pyridine-4-carbonitrile with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to the boiling point of the solvent and maintained for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Hydrazinylthieno[2,3-c]pyridine-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Hydrazinylthieno[2,3-c]pyridine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydrazinylthieno[2,3-c]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydrazinylthieno[2,3-c]pyridine-4-carbonitrile is unique due to its specific thieno[2,3-c]pyridine core structure combined with a hydrazinyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H6N4S

Molecular Weight

190.23 g/mol

IUPAC Name

7-hydrazinylthieno[2,3-c]pyridine-4-carbonitrile

InChI

InChI=1S/C8H6N4S/c9-3-5-4-11-8(12-10)7-6(5)1-2-13-7/h1-2,4H,10H2,(H,11,12)

InChI Key

ARQRGNMCLZUJPO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=CN=C2NN)C#N

Origin of Product

United States

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